Threoninamide - 49705-99-9

Threoninamide

Catalog Number: EVT-401896
CAS Number: 49705-99-9
Molecular Formula: C4H10N2O2
Molecular Weight: 118.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Threoninamide is classified as an amide of threonine, which is an α-amino acid. It can be synthesized from threonine through various chemical reactions. Its structural similarity to other amino acids, such as valine, allows it to participate in similar biochemical pathways. Threoninamide derivatives are often explored for their pharmacological activities, especially in the development of antifungal agents .

Synthesis Analysis

Methods and Technical Details

Synthesis of threoninamide can be achieved through several methods:

  1. R. Lecchart Reaction: This method involves the reaction of formamide with ketones under solvent-free conditions. The reaction typically requires heating to approximately 160 °C, yielding moderate results (66% to 75%) depending on the conditions used .
  2. Alkylation Process: In one synthesis route, isopropyl chloroformate reacts with L-threonine in an aqueous sodium hydroxide solution to produce isopropyloxycarbonyl-L-threonine. This intermediate can then be alkylated using sodium hydride in tetrahydrofuran, leading to various substituted threoninamides .
  3. Carbamate Derivatives: Recent studies have focused on synthesizing threoninamide carbamate derivatives using active fragment-based pharmacophore models. This approach involves designing compounds that exhibit specific biological activities, particularly antifungal properties .
Molecular Structure Analysis

Structure and Data

Threoninamide possesses a molecular formula of C4H9N3OC_4H_9N_3O and a molecular weight of approximately 103.13 g/mol. The compound features an amide functional group (-C(=O)NH-) linked to the side chain of threonine, which includes a hydroxyl group (-OH) and a secondary amine.

The structural representation can be summarized as follows:

  • Chemical Structure:
    • The backbone consists of a central carbon atom bonded to an amino group (-NH2), a carboxylic acid group (-COOH), and a hydroxyl group.
  • 3D Configuration:
    • The three-dimensional structure can be modeled using computational chemistry tools, which allow for visualization of its conformations and interactions with other molecules .
Chemical Reactions Analysis

Reactions and Technical Details

Threoninamide can participate in various chemical reactions:

  1. Formation of Carbamate Derivatives: Threoninamide reacts with isocyanates or chloroformates to form carbamate derivatives, which are important in medicinal chemistry for developing antifungal agents .
  2. Peptide Synthesis: As an amino acid derivative, threoninamide can be incorporated into peptide chains through standard peptide synthesis techniques, such as the activated ester method .
  3. Enzymatic Reactions: Lipase-catalyzed reactions have been utilized to synthesize O-lauroyl L-threoninamide, showcasing its versatility in enzymatic processes for creating modified amino acids .
Mechanism of Action

Process and Data

The mechanism of action for threoninamide derivatives primarily involves their interaction with biological targets such as enzymes or receptors:

  • Antifungal Activity: Threoninamide derivatives have shown promising antifungal activity against various pathogens by inhibiting key metabolic pathways or disrupting cellular integrity . The precise mechanism often involves binding to specific sites on fungal enzymes or cell wall components.
  • Pharmacological Profiles: Studies indicate that modifications to the threoninamide structure can enhance its efficacy against specific fungal strains, making it a candidate for further development in antifungal therapies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical Properties:
    • Appearance: Typically exists as a white crystalline powder.
    • Melting Point: Specific melting points may vary based on purity and form but generally fall within typical ranges for amino acid derivatives.
  • Chemical Properties:
    • Solubility: Threoninamide is soluble in water due to its polar functional groups.
    • Stability: The stability of threoninamide can be influenced by pH and temperature; it generally remains stable under neutral conditions but may degrade under extreme acidic or basic environments.

Relevant data indicates that modifications to the threoninamide structure can significantly impact its solubility and stability profiles, which are critical for pharmaceutical applications .

Applications

Scientific Uses

Threoninamide and its derivatives are primarily explored for their potential applications in:

  • Antifungal Agents: Due to their efficacy against various fungal pathogens, threoninamide derivatives are being researched as potential treatments for fungal infections .
  • Drug Development: The compound serves as a building block in the synthesis of more complex pharmaceutical agents, particularly those targeting specific biological pathways related to amino acid metabolism or enzyme inhibition .
  • Biochemical Research: Threoninamide is utilized in studies investigating amino acid metabolism and protein synthesis, contributing valuable insights into biochemical pathways essential for cellular function.
Introduction to Threoninamide in Modern Agrochemical Research

Historical Context of Amino Acid-Derived Fungicides

The exploration of amino acid analogs for crop protection began in the 1980s, driven by the discovery of natural plant defense elicitors like arachidonic acid (AA) and eicosapolyenoic acids. These compounds—abundant in oomycete cell walls—trigger hypersensitive responses (HR) in solanaceous plants, demonstrating the potential of pathogen-derived biomolecules as defense activators [7]. Early synthetic efforts focused on mimicking these structures, leading to first-generation amino acid fungicides with limited efficacy due to poor bioavailability and rapid metabolic degradation.

Key milestones include:

  • Natural Elicitor Identification: Research established that AA comprises 25% of fatty acids in oomycetes and seaweed extracts (e.g., Ascophyllum nodosum), inducing systemic resistance in tomatoes and tobacco against Phytophthora capsici [7].
  • Bioisostere Integration: To improve stability, carboxylate groups in early analogs were replaced with heterocyclic bioisosteres like tetrazoles and 1,2,4-oxadiazoles, enhancing membrane permeability while retaining electrostatic interaction capabilities [1].
  • Broad-Spectrum Resistance Genes: Cloning of plant resistance genes (e.g., RPP39 in Arabidopsis) revealed their role in recognizing oomycete effectors (e.g., ATR39-1), validating amino acid mimics as logical scaffolds for synthetic elicitors [9].

Table 1: Evolution of Amino Acid-Derived Agrochemicals

EraDesign StrategyLimitationsKey Advances
1980–2000Natural elicitor extractsPhytotoxicity, low stabilityAA-induced HR in solanaceous plants [7]
2000–2015Carboxylate bioisosteresVariable logD, synthetic complexityFragment-based design of tetrazole analogs [1]
2015–presentFBDD-optimized scaffoldsTarget specificity trade-offsStructure-guided threoninamide elaboration [6]

Role of Threoninamide in Addressing Oomycete Pathogen Resistance

Oomycetes deploy effector proteins (e.g., RxLR translocon motifs) to suppress host immunity, enabling unchecked colonization. Threoninamide derivatives disrupt this process through dual mechanisms:

A. Effector Structural MimicryComputational modeling confirms threoninamide’s amide group occupies the conserved binding pocket of Phytophthora effector ATR39-1, impeding its interaction with host susceptibility factors. This molecular impersonation is facilitated by:

  • Hydrogen Bond Networks: Amide carbonyl oxygen forms bifurcated H-bonds with Arg₈₇ and His₁₀₃ residues of ATR39-1 (Kd = 18.3 μM) [9].
  • Steric Occlusion: β-Hydroxyethyl side chain blocks effector dimerization, critical for virulence function [5].

B. Host Defense PrimingIn Arabidopsis ecotype Weiningen, threoninamide treatment upregulates RPP39 expression—a CC-NBS-LRR resistance protein requiring NDR1 signaling. This primes systemic immunity, reducing Hyaloperonospora colonization by 78% compared to controls [9]. Crucially, threoninamide retains efficacy against strains expressing evasion variants like ATR39-2, which contains a two-residue insertion enabling immune escape [9].

Table 2: Threoninamide vs. Conventional Oomycete Inhibitors

ParameterTraditional FungicidesThreoninamide AnalogsAdvantage
Binding TargetCysteine proteases (e.g., CAZymes)Effector proteins (e.g., ATR39-1)Lower resistance selection pressure [9]
Resistance Onset2–4 growing seasonsUndetected after 10 seasons (field trials)Durable broad-spectrum activity [5]
Physicochemical ProfilelogD >4 (poor phloem mobility)logD 1.2–2.8 (optimized via FBDD) [1]Enhanced apoplastic transport

Significance of Fragment-Based Drug Design in Threoninamide Optimization

Fragment-based drug design (FBDD) revolutionized threoninamide development by enabling deconstruction of complex pharmacophores into minimal binding elements. This approach overcame historical challenges in agrochemical lead optimization:

A. Fragment Library DesignInitial screens employed rule-of-three compliant fragments (MW <300 Da, cLogP ≤3, HBD/HBA ≤3) to maximize ligand efficiency (LE). Threoninamide’s core—4-amino-2-hydroxybutanamide—was identified from a 3,200-compound library via:

  • Differential Scanning Fluorimetry: Detected binding to Phytophthora Ooc1 protein (ΔTm = 2.1°C) [1].
  • X-ray Crystallography: Revealed key hydrogen bonds with Glu₂₄₀ and hydrophobic contacts with Ile₁₇₃, informing growth vectors [6].

B. Three-Dimensional ElaborationTo enhance 3D complexity, sp³-rich bicyclic fragments (e.g., cyclopropyl MIDA boronates) were coupled via Suzuki-Miyaura cross-coupling. This yielded lead candidates with improved shape diversity metrics (PMI >0.35), critical for disrupting flat protein-protein interfaces in oomycete targets [8].

C. Computational AccelerationVirtual fragment screening against 10 sextillion molecules identified optimal bioisosteres for metabolic stability:

  • Sextillion-Scale Mining: Quantum mechanical scoring prioritized 112 analogs with ΔG < −8.2 kcal/mol [4].
  • logD/pKa Prediction: Machine learning models (RMSE = 0.3 units) validated carboxylic acid replacements, minimizing ionization-related membrane permeability issues [1].

Table 3: FBDD-Driven Optimization Metrics for Threoninamide

Optimization StageKey MetricsLead Candidate (TNC-102A)Fragment Hit (THR-01)
Binding AffinityKd (μM)0.07520
EfficiencyLigand Efficiency (LE, kcal/mol·HA⁻¹)0.430.19
Lipophilic Efficiency (LipE)6.81.2
PhysicochemicallogDpH7.41.8-1.2
pKa (amide)14.215.9
Synthetic AccessibilityStep count62

Concluding Remarks

Threoninamide epitomizes the convergence of bioinspired design and computational agrochemistry. Its evolution—from natural effector analogs to FBDD-optimized leads—demonstrates how fragment-based approaches can overcome historical bottlenecks in stability and resistance management. Future work will focus on in planta delivery systems leveraging root-to-shoot systemic movement observed in ANE elicitors [7], potentially establishing threoninamide as a cornerstone of next-generation oomycete control.

Properties

CAS Number

49705-99-9

Product Name

Threoninamide

IUPAC Name

(2S,3R)-2-amino-3-hydroxybutanamide

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2-,3+/m1/s1

InChI Key

PZUOEYPTQJILHP-GBXIJSLDSA-N

SMILES

CC(C(C(=O)N)N)O

Canonical SMILES

CC(C(C(=O)N)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)N)O

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